An In-depth Technical Guide to 1-Boc-1-methylhydrazine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Boc-1-methylhydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1-methylhydrazine, also known as tert-butyl 1-methylhydrazine-1-carboxylate, is a crucial reagent and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of the ghrelin receptor agonist, anamorelin.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 1-Boc-1-methylhydrazine, aimed at supporting research and development activities.
Chemical Structure and Identifiers
The chemical structure of 1-Boc-1-methylhydrazine features a hydrazine nitrogen atom substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This configuration sterically hinders and deactivates one of the nitrogen atoms, allowing for selective reactions at the terminal NH2 group.
Below is a diagram illustrating the chemical structure of 1-Boc-1-methylhydrazine.
Caption: Chemical structure of 1-Boc-1-methylhydrazine.
| Identifier | Value |
| IUPAC Name | tert-butyl 1-methylhydrazine-1-carboxylate |
| CAS Number | 21075-83-2[3][4] |
| Molecular Formula | C6H14N2O2[3][4] |
| SMILES | CN(N)C(=O)OC(C)(C)C[4] |
| InChI | 1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3[4] |
| InChIKey | IHMQNZFRFVYNDS-UHFFFAOYSA-N[4] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-1-methylhydrazine is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 146.19 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 80 °C at 20 mmHg | [5] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.436 | [4] |
| Flash Point | 71.1 °C (160.0 °F) | [4] |
| Solubility | Soluble in acetone. Miscible with many organic solvents. | [6] |
Experimental Protocols
Synthesis of 1-Boc-1-methylhydrazine
A common and efficient method for the synthesis of 1-Boc-1-methylhydrazine involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc2O). A general, solvent-less procedure is described below, which can be adapted for various scales.[7]
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc2O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming.
-
To the molten Boc2O, slowly add methylhydrazine (1.0 equivalent) dropwise. The addition should be controlled to manage the evolution of gas and maintain the reaction at or near room temperature.[7]
-
Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified.
Purification:
-
Vacuum Distillation: The product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[5]
-
Column Chromatography: Alternatively, purification can be achieved by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[8]
Deprotection
The Boc group can be readily removed under acidic conditions to liberate the free hydrazine. A typical procedure involves dissolving the 1-Boc-1-methylhydrazine in a suitable solvent, such as ethyl acetate or methanol, and treating it with a strong acid like hydrogen chloride or trifluoroacetic acid.[2]
Spectroscopic Data
The structural identity and purity of 1-Boc-1-methylhydrazine are typically confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:
-
1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.
-
3.2 ppm (singlet, 3H): Protons of the methyl group attached to the nitrogen.
-
Variable (broad singlet, 2H): Protons of the terminal NH₂ group. The chemical shift of these protons can vary depending on the concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct signals for each carbon environment. The approximate chemical shifts (δ) in CDCl₃ are:
-
28 ppm: Carbons of the tert-butyl methyl groups.
-
37 ppm: Carbon of the N-methyl group.
-
80 ppm: Quaternary carbon of the tert-butyl group.
-
155 ppm: Carbonyl carbon of the Boc group.[7]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:
-
~3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-Boc-1-methylhydrazine will show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns include the loss of a tert-butyl group (m/z 57) or isobutylene (m/z 56), leading to prominent fragment ions.
Reactivity and Stability
1-Boc-1-methylhydrazine is a relatively stable compound under standard laboratory conditions. The Boc protecting group makes it less susceptible to oxidation compared to unprotected hydrazines.[7] However, it is sensitive to strong acids, which will cleave the Boc group.
The terminal NH₂ group retains its nucleophilic character and can participate in various reactions, such as the formation of hydrazones with aldehydes and ketones, and acylation reactions with acid chlorides and anhydrides. This selective reactivity is fundamental to its utility in multi-step syntheses.[9]
Applications in Drug Development
The primary application of 1-Boc-1-methylhydrazine in drug development is as a key building block for the synthesis of anamorelin (ONO-7643).[1][10][11] Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer-related anorexia and cachexia.[10] The synthesis of anamorelin involves the coupling of 1-Boc-1-methylhydrazine with a carboxylic acid intermediate, followed by further synthetic modifications.
The logical workflow for the utilization of 1-Boc-1-methylhydrazine in a synthetic route is depicted below.
References
- 1. 1-Boc-1-methylhydrazine | 21075-83-2 | FB33767 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 1-Boc-1-methylhydrazine 97 21075-83-2 [sigmaaldrich.com]
- 5. 1-Boc-1-methylhydrazine | 21075-83-2 [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
